molecular formula C9H19NO6 B1378253 3-Aminopropyl beta-D-galactopyranoside CAS No. 201667-53-0

3-Aminopropyl beta-D-galactopyranoside

Cat. No.: B1378253
CAS No.: 201667-53-0
M. Wt: 237.25 g/mol
InChI Key: ATNZYMLQVJTLPA-QMGXLNLGSA-N
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Description

3-Aminopropyl beta-D-galactopyranoside: is a synthetic carbohydrate derivative, characterized by the presence of an aminopropyl group attached to the 3-position on the galactose ring. This compound is an oxidative modification of the natural saccharide beta-D-galactopyranose . It has a molecular formula of C9H19NO6 and a molecular weight of 237.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropyl beta-D-galactopyranoside typically involves the trichloroacetimidate method. This method uses D-galactose and alcohols with different chain lengths as raw materials . The reaction conditions include the use of trichloroacetimidate as a glycosyl donor and a suitable base to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropyl beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Aminopropyl beta-D-galactopyranoside has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for enzymatic reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of biodegradable surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 3-Aminopropyl beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The pathways involved include carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: 3-Aminopropyl beta-D-galactopyranoside is unique due to the presence of the aminopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with proteins and enzymes .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(3-aminopropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO6/c10-2-1-3-15-9-8(14)7(13)6(12)5(4-11)16-9/h5-9,11-14H,1-4,10H2/t5-,6+,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNZYMLQVJTLPA-QMGXLNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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